N-(3-Chlorophenyl)-3-oxobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPKMGABYQNMMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062395 |

Source

|

| Record name | Butanamide, N-(3-chlorophenyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2415-87-4 |

Source

|

| Record name | N-(3-Chlorophenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2415-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chlorophenyl)-3-oxobutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002415874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chlorophenyl)-3-oxobutanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(3-chlorophenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-(3-chlorophenyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-chloroacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-Chlorophenyl)-3-oxobutanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J74YM3C2KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(3-Chlorophenyl)-3-oxobutanamide chemical properties

An In-depth Technical Guide to the Chemical Properties of N-(3-Chlorophenyl)-3-oxobutanamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's core chemical and physical properties, analytical characterization, synthesis, and safety protocols. The information is structured to offer not just data, but also the scientific context behind the methodologies, ensuring a deeper, more applicable understanding.

Molecular Identity and Structural Framework

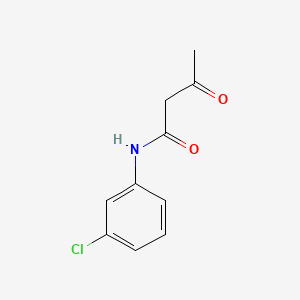

This compound, also known as 3'-Chloroacetoacetanilide, is an organic compound featuring a central butanamide chain with a ketone group at the 3-position and a 3-chlorophenyl substituent on the amide nitrogen.[1][2] This structure imparts a unique combination of reactivity, making it a versatile building block in organic synthesis.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The compound's properties are summarized below. These data are critical for determining appropriate solvents, storage conditions, and analytical techniques.

| Property | Value | Reference(s) |

| CAS Number | 2415-87-4 | [3][4] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [4][5] |

| Molecular Weight | 211.65 g/mol | [4] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [3] |

| Melting Point | 66-67 °C (for the similar p-chloro isomer) | [6] |

| Solubility | Very soluble in alcohol, ether, and benzene (for the similar p-chloro isomer) | [6] |

| InChI | 1S/C10H10ClNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14) | [5] |

| InChIKey | MTPKMGABYQNMMG-UHFFFAOYSA-N | [5] |

| SMILES | CC(=O)CC(=O)NC1=CC(=CC=C1)Cl | [4][5] |

Predicted Mass Spectrometry Data

Collision Cross Section (CCS) values provide information about the ion's shape in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 212.04729 | 142.9 |

| [M+Na]⁺ | 234.02923 | 150.9 |

| [M-H]⁻ | 210.03273 | 146.7 |

| [M+NH₄]⁺ | 229.07383 | 162.3 |

| [M+K]⁺ | 250.00317 | 147.4 |

| Data sourced from PubChemLite.[5] |

Synthesis Pathway: Acetoacetylation of 3-Chloroaniline

The primary synthesis route for this compound involves the reaction of 3-chloroaniline with an acetoacetylating agent, typically an acetoacetic ester like ethyl acetoacetate. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the ester carbonyl, leading to the formation of the amide bond and the elimination of ethanol.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Causality and Choices

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-chloroaniline and ethyl acetoacetate. While the reaction can sometimes be performed neat, using a high-boiling, inert solvent like xylene can improve heat transfer and prevent solidification of the reactants.

-

Thermal Conditions : Heat the mixture to reflux. The elevated temperature provides the necessary activation energy for the nucleophilic attack of the weakly basic aniline on the ester. This is a classic example of driving a reversible reaction to completion by removing a byproduct (ethanol) via distillation.[6]

-

Work-up : Upon completion (monitored by TLC or GC), the reaction mixture is cooled. The product, being a solid with limited solubility in non-polar solvents at room temperature, will often precipitate.

-

Purification : The crude solid is collected by vacuum filtration. Recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, is the definitive step to achieve high purity. This process relies on the principle that the desired compound is significantly more soluble in the hot solvent than in the cold, while impurities remain in solution or are removed by hot filtration.

Analytical Characterization Methodologies

A multi-faceted analytical approach is essential for confirming the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : IR analysis is used to identify key functional groups. Expected characteristic absorption bands include:

-

N-H Stretch : A sharp peak around 3200-3300 cm⁻¹, characteristic of a secondary amide.[7]

-

C=O Stretch (Amide I) : A strong absorption near 1650-1680 cm⁻¹.

-

C=O Stretch (Ketone) : A strong absorption around 1715 cm⁻¹.

-

Aromatic C=C Stretch : Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch : A band typically found in the 600-800 cm⁻¹ range.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information by probing the chemical environment of ¹H and ¹³C nuclei.

-

¹H NMR : Expected signals would include a singlet for the methyl protons (~2.2 ppm), a singlet for the methylene protons (~3.5 ppm), multiplets in the aromatic region (7.0-7.8 ppm) corresponding to the substituted phenyl ring, and a broad singlet for the amide N-H proton (can vary, often >8.5 ppm).[7][8]

-

¹³C NMR : Key resonances would be observed for the methyl carbon (~30 ppm), methylene carbon (~50 ppm), the aromatic carbons (115-140 ppm), the amide carbonyl (~165 ppm), and the ketone carbonyl (~205 ppm).[7][9]

-

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed.

Protocol: Reverse-Phase HPLC Analysis

This protocol is adapted from established methods for similar aromatic amides and serves as a self-validating system for purity determination.[10][11]

-

System Preparation :

-

Column : C18 stationary phase (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm particle size).[12] A C18 column is chosen for its hydrophobicity, which provides good retention for moderately polar aromatic compounds.

-

Mobile Phase : A gradient mixture of Acetonitrile (Solvent B) and water with 0.1% formic or phosphoric acid (Solvent A).[10][11] The acid is crucial for protonating silanol groups on the silica backbone, preventing peak tailing and ensuring sharp, symmetrical peaks.

-

Flow Rate : 1.0 mL/min.

-

Detector : UV-Vis detector set at a wavelength where the analyte shows strong absorbance (e.g., 220-340 nm).[11]

-

-

Sample and Standard Preparation :

-

Prepare a stock solution of the this compound reference standard and the sample to be analyzed at approximately 1 mg/mL in acetonitrile or methanol.

-

Filter samples through a 0.22 µm syringe filter before injection to remove particulates that could damage the column.[11]

-

-

Chromatographic Run :

-

Inject 10 µL of the sample.

-

Run a gradient elution, for example, starting at 35% B and increasing to 90% B over 15 minutes. This gradient ensures that both polar impurities and the less polar main compound are eluted effectively.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

-

Safety and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

-

GHS Hazard Classification :

-

Pictogram : GHS07 (Exclamation Mark).

-

Signal Word : Warning.

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

-

Personal Protective Equipment (PPE) :

-

First-Aid Measures :

-

Inhalation : Move the person to fresh air.

-

Skin Contact : Immediately remove contaminated clothing and wash the skin thoroughly with soap and water.

-

Eye Contact : Rinse cautiously with water for several minutes.

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]

-

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]

Applications and Industrial Relevance

As an acetoacetanilide derivative, this compound is primarily used as a chemical intermediate. Its structural relative, p-Chloroacetoacetanilide, is noted as an intermediate for CI Solubilized Vat Yellow 8, indicating a likely application for this compound in the synthesis of organic pigments and dyes.[6] The reactive methylene group and the functionalized phenyl ring make it a valuable precursor for creating more complex molecules in the pharmaceutical and specialty chemical industries.

References

-

This compound (C10H10ClNO2). (n.d.). PubChemLite. Retrieved from [Link]

-

p-Chloroacetoacetanilide | C10H10ClNO2 | CID 7587. (n.d.). PubChem. Retrieved from [Link]

-

N-(2-Chlorophenyl)-3-oxobutanamide | SIELC. (2018, May 16). SIELC Technologies. Retrieved from [Link]

-

Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). CIPAC. Retrieved from [Link]

-

Isopropyl-n-(3-chlorophenyl)carbamate: Carcinogenic Potency Database. (n.d.). TOXNET. Retrieved from [Link]

-

3-oxo-butyramide; acetoacetic acid-(3-chloro-anilide); N-(3-chlorophenyl)acetoacetamide. (n.d.). LookChem. Retrieved from [Link]

-

Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. (2006). ResearchGate. Retrieved from [Link]

-

Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations... (2022). ResearchGate. Retrieved from [Link]

-

Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. (2008). ResearchGate. Retrieved from [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). MDPI. Retrieved from [Link]

-

Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. (2005). ResearchGate. Retrieved from [Link]

-

Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2011). ResearchGate. Retrieved from [Link]

Sources

- 1. N-(3-Chlorophenyl)-3-oxobutyramide; 3''-chloro-acetoacetanilide keto form; Acetessigsaeure-(3-chlor-anilid); n-(3-chloro-phenyl)-3-oxo-butyramide; acetoacetic acid-(3-chloro-anilide); N-(3-chlorophenyl)acetoacetamide; Butanamide,N-(3-chlorophenyl)-3-oxo; 3''-Chloroacetoacetanilide; 3-oxo-N-(3''-chlorophenyl)butanamide | Chemrio [chemrio.com]

- 2. 3'-chloroacetoacetanilide | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2415-87-4|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C10H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. p-Chloroacetoacetanilide | C10H10ClNO2 | CID 7587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-(2-Chlorophenyl)-3-oxobutanamide | SIELC Technologies [sielc.com]

- 11. cipac.org [cipac.org]

- 12. ptfarm.pl [ptfarm.pl]

- 13. echemi.com [echemi.com]

- 14. aksci.com [aksci.com]

N-(3-Chlorophenyl)-3-oxobutanamide CAS number 2415-87-4

An In-Depth Technical Guide to N-(3-Chlorophenyl)-3-oxobutanamide (CAS 2415-87-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a member of the acetoacetanilide class of organic compounds, represents a versatile chemical scaffold with significant, albeit largely untapped, potential in medicinal chemistry and materials science. Acetoacetanilide derivatives have historically served as crucial intermediates in the synthesis of pigments and dyes, but contemporary research has illuminated their promise as foundational structures for novel therapeutic agents.[1][2] This guide offers a comprehensive technical overview of this compound, consolidating its physicochemical properties, a detailed synthesis protocol, an exploration of its potential biological activities based on analogous structures, and robust analytical methodologies for its characterization and quality control.

Physicochemical and Structural Characterization

This compound is a solid at room temperature, characterized by a molecular structure that combines a chlorinated aromatic ring with a reactive β-ketoamide functional group.[3] This unique combination of features dictates its chemical reactivity and potential for biological interactions.

Key Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for its handling, formulation, and the design of experimental protocols.

| Property | Value | Source(s) |

| CAS Number | 2415-87-4 | [3][4] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [4][5] |

| Molecular Weight | 211.65 g/mol | [4] |

| Physical Form | Solid | [3] |

| Purity (Typical) | ≥95% | [3][6] |

| InChI Key | MTPKMGABYQNMMG-UHFFFAOYSA-N | [3][5] |

| Predicted XlogP | 2.6 | [5] |

Structural Analysis and Spectral Data

The structure of this compound features an active methylene group flanked by two carbonyl groups, which imparts a degree of acidity and allows for keto-enol tautomerism. This characteristic is central to its utility as a synthetic intermediate. While specific, published spectral data for this exact compound is not widely available, its features can be reliably predicted based on its structure and data from analogous compounds like N-(3-chlorophenyl)acetamide.[7]

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (CH₃), a singlet for the active methylene protons (CH₂), and a series of multiplets in the aromatic region corresponding to the protons on the 3-chlorophenyl ring. The amide proton (NH) would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would be characterized by signals for the two carbonyl carbons (amide and ketone), the methyl carbon, the methylene carbon, and the six distinct carbons of the aromatic ring.

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the amide, C=O stretching for both the amide and ketone groups (which may appear as a broad or two distinct peaks), and C-Cl stretching.

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 211/213, reflecting the isotopic distribution of chlorine (³⁵Cl/³⁷Cl). Fragmentation would likely involve cleavage of the amide bond and loss of the acetyl group. Predicted collision cross-section data for various adducts are available.[5]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a direct condensation reaction between 3-chloroaniline and a β-keto ester, most commonly ethyl acetoacetate. This method is a standard and efficient route for forming N-aryl-β-ketoamides.[8]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative method for the laboratory-scale synthesis of this compound.

Materials:

-

3-Chloroaniline (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Toluene or Xylene (as solvent)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloroaniline (1.0 equivalent) and toluene (approximately 3-4 mL per gram of aniline).

-

Addition of Reagent: Begin stirring the mixture and add ethyl acetoacetate (1.1 equivalents) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) using a heating mantle. The use of a high-boiling solvent is crucial as it provides the necessary activation energy for the condensation and facilitates the removal of the ethanol byproduct, driving the reaction to completion.

-

Monitoring: Maintain the reflux for 3-5 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the 3-chloroaniline starting material.

-

Workup: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for approximately 30-60 minutes to induce crystallization of the product.

-

Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold toluene or petroleum ether to remove any residual unreacted starting materials.

-

Purification: For higher purity, the crude product should be recrystallized from a suitable solvent such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Biological Significance and Therapeutic Potential

While direct biological studies on this compound are limited in publicly accessible literature, the broader class of acetoacetanilide derivatives has been the subject of significant investigation, revealing promising antitumor and antimicrobial activities.[1][9] The structural motifs present in the target compound suggest it is a candidate for similar biological functions.

Potential Antitumor Activity

Numerous studies have demonstrated that derivatives of acetoacetanilide can be used to synthesize novel heterocyclic compounds, such as thiophenes and pyridines, which exhibit significant cytotoxic effects against various human cancer cell lines.[1][2][10] Research has shown that some of these derivatives have higher inhibitory effects than the standard chemotherapeutic agent doxorubicin against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines.[1] The proposed mechanisms often involve the inhibition of key cellular processes required for cancer progression.[8]

Hypothetical Mechanism of Action: A plausible mechanism for antitumor activity could involve the inhibition of critical signaling pathways that regulate cell growth and survival, such as protein kinase pathways. The compound could act as a competitive inhibitor at the ATP-binding site of a kinase, preventing phosphorylation and downstream signaling.

Caption: Hypothetical inhibition of a cancer cell signaling pathway.

Potential Antimicrobial Activity

Acetanilide derivatives have also been explored for their antimicrobial properties.[9][11] Studies have shown that certain synthesized derivatives exhibit significant zones of inhibition against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria, in some cases exceeding the efficacy of standard antibiotics like streptomycin.[11][12] The presence of a halogen, such as the chlorine atom in this compound, is a common strategy in medicinal chemistry to enhance antimicrobial potency.[13]

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and concentration of this compound in research and development settings. High-Performance Liquid Chromatography (HPLC) is a suitable and widely used technique for the analysis of such compounds.

Analytical Workflow Diagram

Caption: General workflow for the HPLC analysis of this compound.

Detailed Protocol for Reverse-Phase HPLC Analysis

This protocol provides a starting point for developing a validated HPLC method for purity assessment.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined empirically.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled at 25 °C.

Procedure:

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to create working standards for calibration.

-

Sample Preparation: Prepare a sample solution of the synthesized material at a similar concentration (e.g., 1 mg/mL) using the mobile phase as the diluent.

-

System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject the standard and sample solutions onto the column and record the chromatograms.

-

Data Interpretation: The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the compound can be confirmed by comparing its retention time to that of the reference standard.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[3]

-

GHS Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3]

-

Signal Word: Warning.[3]

-

Pictogram: GHS07 (Exclamation mark).[3]

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[4]

-

Conclusion and Future Directions

This compound is a readily synthesizable compound that belongs to a class of molecules with demonstrated potential in drug discovery. While its specific biological profile remains to be fully elucidated, the established antitumor and antimicrobial activities of its structural analogues make it a compelling candidate for further investigation. Future research should focus on the synthesis of a library of related derivatives, systematic screening against various cancer cell lines and microbial strains, and elucidation of their specific mechanisms of action. Such efforts could unlock the therapeutic potential of this versatile chemical scaffold.

References

-

A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]

-

Bhupathi, G. M., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Mohareb, R., et al. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. Open Access Library Journal. Available at: [Link]

-

Bhupathi, G. M., et al. (2018). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. ResearchGate. Available at: [Link]

-

Anti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. ResearchGate. Available at: [Link]

-

Mohareb, R., et al. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. ResearchGate. Available at: [Link]

-

Uses of acetoacetanilide for the synthesis of thiophene derivatives with cytotoxic activities. Science.gov. Available at: [Link]

-

Mohareb, R., et al. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. Scirp.org. Available at: [Link]

-

Chemical basis for the antimicrobial activity of acetanilides. ResearchGate. Available at: [Link]

-

Bhupathi, G. M., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives... Research Journal of Pharmacy and Technology. Available at: [Link]

-

Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Available at: [Link]

-

Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters. Available at: [Link]

-

PubChemLite. This compound (C10H10ClNO2). Available at: [Link]

-

3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. Available at: [Link]

-

III Analytical Methods. Japan Ministry of the Environment. Available at: [Link]

-

PubChem. N-(3-Chlorophenyl)acetamide. Available at: [Link]

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues... PMC - PubMed Central. Available at: [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. Available at: [Link]

-

SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget. Available at: [Link]

-

HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. SIELC. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents... PubMed. Available at: [Link]

-

Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. Available at: [Link]

-

Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. MDPI. Available at: [Link]

-

Application of acetate derivatives for gas chromatography-mass spectrometry... ResearchGate. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

Analytical Methods for the Determination of Pollutants in Pharmaceutical Manufacturing Industry Wastewater. EPA. Available at: [Link]

-

Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. PubMed. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents... KGROUP. Available at: [Link]

-

GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Available at: [Link]

Sources

- 1. New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity - Open Access Library Journal - SCIRP [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 2415-87-4 [sigmaaldrich.com]

- 4. 2415-87-4|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C10H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. rjptonline.org [rjptonline.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

synthesis of N-(3-Chlorophenyl)-3-oxobutanamide

An In-depth Technical Guide to the Synthesis of N-(3-Chlorophenyl)-3-oxobutanamide

Introduction

This compound, a member of the acetoacetanilide class of compounds, is a vital chemical intermediate with significant applications in the manufacturing of pigments, dyes, pesticides, and pharmaceuticals. Its chemical structure, featuring an active methylene group and an amide linkage to a substituted phenyl ring, makes it a versatile precursor for the synthesis of various heterocyclic systems and other complex organic molecules.[1][2] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core synthetic routes, experimental protocols, and process optimization strategies for this compound.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is fundamental for its safe handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2415-87-4 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [4][7] |

| Molecular Weight | 211.65 g/mol | [3][5][8] |

| Appearance | Solid | [3][5] |

| Purity | Typically ≥95% | [3][6][9] |

| InChI Key | MTPKMGABYQNMMG-UHFFFAOYSA-N | [3][5][9] |

| Storage | Sealed in dry, room temperature conditions | [4] |

Table 2: GHS Safety and Hazard Information

| Category | Information | Reference |

| Pictogram | GHS07 (Exclamation mark) | [5] |

| Signal Word | Warning | [3][5][9] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. | [3][5][9] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][9][10][11] |

Core Synthesis Routes

The is most effectively achieved via two primary pathways: the condensation of 3-chloroaniline with ethyl acetoacetate or the acylation of 3-chloroaniline with diketene.[12][13] The selection between these routes often depends on reagent availability, cost, and desired reaction scale.

Route 1: Condensation of 3-Chloroaniline with Ethyl Acetoacetate

This established method involves the nucleophilic attack of the amine group of 3-chloroaniline on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol. The reaction is typically driven to completion by heating, which facilitates the removal of the ethanol byproduct, shifting the reaction equilibrium forward in accordance with Le Châtelier's principle.[13]

This protocol is adapted from established procedures for the synthesis of analogous acetoacetanilides.[12][13][14]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloroaniline (12.76 g, 0.1 mol) and ethyl acetoacetate (14.31 g, 0.11 mol, 1.1 eq).

-

Heating: Heat the reaction mixture in an oil bath to 130-140°C. Maintain this temperature with continuous stirring. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent.

-

Reaction Completion: Continue heating for 2-4 hours or until TLC analysis indicates the consumption of the 3-chloroaniline starting material. During the reaction, ethanol is liberated and can be observed condensing.

-

Work-up: Allow the reaction mixture to cool to approximately 60-70°C. Pour the warm mixture into a beaker containing 100 mL of a 1:1 solution of ethanol and water while stirring.

-

Crystallization: Allow the solution to cool to room temperature and then place it in an ice bath for at least 1 hour to facilitate the crystallization of the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold 50% aqueous ethanol. The crude product can be further purified by recrystallization from hot 50% aqueous ethanol to yield this compound as a solid.

Route 2: Acylation of 3-Chloroaniline with Diketene

This alternative route utilizes the highly reactive β-lactone, diketene, as the acetoacetylating agent. The reaction proceeds via the nucleophilic attack of the aniline on the carbonyl carbon of the diketene, leading to the opening of the strained four-membered ring. This method is often faster and can be performed at lower temperatures than the condensation with ethyl acetoacetate.

This protocol is adapted from the Organic Syntheses procedure for acetoacetanilide using diketene.[12]

-

Reaction Setup: In a 500 mL three-necked flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a solution of 3-chloroaniline (12.76 g, 0.1 mol) in 100 mL of dry benzene.

-

Reagent Addition: Start stirring and add a solution of diketene (8.41 g, 0.1 mol) in 50 mL of dry benzene dropwise over a period of 30 minutes. Caution: Diketene is a toxic and reactive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Heating: After the addition is complete, heat the reaction mixture to reflux using a steam bath for 1 hour.

-

Solvent Removal: Remove the majority of the benzene by distillation. Remove the remaining solvent under reduced pressure.

-

Purification: Dissolve the solid residue in hot 50% aqueous ethanol. Allow the solution to cool to room temperature and then to 0°C in an ice bath to crystallize the product.

-

Isolation: Collect the crystals by vacuum filtration. A second crop of crystals can be obtained by adding water to the mother liquor and cooling again. The combined product can be recrystallized if necessary.

Process Optimization, Purification, and Troubleshooting

Achieving high yield and purity requires careful control of reaction parameters and effective purification strategies.

Troubleshooting Common Issues

-

Low Yield: This can result from incomplete reactions or losses during work-up. Ensure the reaction is monitored to completion via TLC.[15] In Route 1, ensure the temperature is high enough to effectively remove ethanol. For both routes, optimizing the stoichiometry of reagents may improve yield.[16]

-

Impure Product: The primary impurities are typically unreacted starting materials.[15] Effective purification is crucial.

-

Recrystallization: This is the most common and efficient method for purifying the product. A solvent system like aqueous ethanol is often effective, as the product's solubility is significantly higher in the hot solvent than in the cold.[12][15]

-

Column Chromatography: For obtaining very high purity material, silica gel column chromatography can be employed. A mobile phase consisting of a gradient of petroleum ether and ethyl acetate is a good starting point for method development.[14][15]

-

Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (in the 7-8 ppm region), the amide proton (a broad singlet), the active methylene protons, and the methyl protons of the acetyl group (around 2.2 ppm).

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660 cm⁻¹), and the ketone C=O stretch (around 1720 cm⁻¹).

-

Mass Spectrometry: This will confirm the molecular weight of the compound (211.65 g/mol ).

-

Melting Point: A sharp melting point range for the purified product is a strong indicator of high purity.

Conclusion

The can be reliably achieved through two primary methods: the thermal condensation of 3-chloroaniline with ethyl acetoacetate and the acylation using diketene. While the condensation method is straightforward, the diketene route offers the advantage of milder conditions and potentially faster reaction times. Both methods require careful execution and effective purification, typically via recrystallization, to yield a high-purity product. This guide provides the necessary procedural details and theoretical background to empower researchers in the successful synthesis and application of this valuable chemical intermediate.

References

-

Thieme. Efficient Approaches for the Synthesis of Diverse α-Diazo Amides. [Link]

-

Organic Syntheses. acetoacetanilide. [Link]

-

National Center for Biotechnology Information. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

-

PubChemLite. This compound (C10H10ClNO2). [Link]

-

ChemUniverse. This compound [P92097]. [Link]

-

ResearchGate. (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives | Request PDF. [Link]

-

CDN. 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. [Link]

-

PubChem. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493. [Link]

-

Physics @ Manasagangotri. Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). [Link]

-

PubChem. 3-Chloroaniline | C6H6ClN | CID 7932. [Link]

-

National Center for Biotechnology Information. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

-

ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]

-

IIT Kanpur. Regioselective addition of 1,3-dicarbonyl dianion to N-sulfonyl aldimines. [Link]

-

Semantic Scholar. Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides. [Link]

-

Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

-

ResearchGate. (PDF) Three-component Reaction between Ethyl N-(4-oxo-2-thioxothiazolidin-3-yl) Oxalamate and Acetylenic Esters in the Presence of Triphenylphosphine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Chloroaniline | 108-42-9 [chemicalbook.com]

- 3. This compound | 2415-87-4 [sigmaaldrich.com]

- 4. 2415-87-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 2415-87-4 [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C10H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 8. chemuniverse.com [chemuniverse.com]

- 9. This compound | 2415-87-4 [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. [PDF] Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Molecular Weight and Characterization of N-(3-Chlorophenyl)-3-oxobutanamide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Chlorophenyl)-3-oxobutanamide, focusing on the determination of its molecular weight and complete structural characterization. While the theoretical molecular weight is a foundational parameter, its empirical validation is critical for confirming substance identity and purity in research and development settings. This document details the essential physicochemical properties, synthesis, and, most importantly, the analytical methodologies required for unambiguous characterization. It offers field-proven, step-by-step protocols for techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, explaining the causality behind experimental choices. This guide is intended to serve as a practical resource for scientists engaged in chemical synthesis, quality control, and drug discovery.

Introduction

This compound is an organic compound that serves as a key intermediate in the synthesis of various dyes, pigments, and potential pharmaceutical agents. Accurate characterization of this molecule is the bedrock of any subsequent research or development effort. The molecular weight is the most fundamental of these characteristics, providing the first piece of evidence for a successful synthesis. However, relying on theoretical calculations alone is insufficient for rigorous scientific validation. Empirical determination, coupled with spectroscopic analysis, is necessary to confirm not only the molecular weight but also the precise atomic arrangement and purity of the compound.

This guide moves beyond a simple statement of the molecular weight to detail the multifaceted process of its confirmation. We will explore the primary analytical techniques that, when used in concert, provide a self-validating system for structural elucidation, ensuring the trustworthiness of experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties provides essential context for handling and analysis. The theoretical molecular weight is calculated from its chemical formula, C10H10ClNO2.

| Property | Value | Source(s) |

| Molecular Weight | 211.65 g/mol | [1][2] |

| Monoisotopic Mass | 211.04001 Da | [3] |

| Chemical Formula | C10H10ClNO2 | [1][2] |

| CAS Number | 2415-87-4 | [2][4] |

| Appearance | Solid | |

| Purity (Typical) | ≥95% | [4] |

Synthesis Overview

This compound is typically synthesized via the acetoacetylation of 3-chloroaniline. This reaction involves treating 3-chloroaniline with an acetoacetylating agent like diketene or ethyl acetoacetate. The resulting crude product is then purified, commonly through recrystallization, to yield the final compound. Verifying the success of this synthesis is the primary objective of the analytical methods described below.

Core Analytical Workflow for Molecular Characterization

Caption: Expected isotopic pattern for the [M+H]⁺ ion in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Blueprint

While MS confirms the molecular weight, NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms. [5][6]Both ¹H and ¹³C NMR are essential for a complete characterization.

Causality: Deuterated chloroform (CDCl₃) is a common choice for NMR analysis of moderately polar organic compounds as it dissolves the sample well and its residual solvent peak does not typically interfere with key signals. [7]Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for accurate chemical shift referencing.

Step-by-Step Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube. Ensure the solid is completely dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent or TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio. [8] * Expected Signals: Look for signals corresponding to the aromatic protons (multiplet, ~7-8 ppm), the amide proton (broad singlet), the methylene (-CH₂-) protons (singlet, ~3.5 ppm), and the methyl (-CH₃) protons (singlet, ~2.3 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires more scans than ¹H NMR (e.g., 512 or 1024) due to the lower natural abundance of ¹³C. [8] * Expected Signals: Identify signals for the two carbonyl carbons (>160 ppm), the aromatic carbons (~110-140 ppm), the methylene carbon (~50 ppm), and the methyl carbon (~30 ppm).

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H NMR signals to determine the relative number of protons in each environment.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assemble the molecular structure. Compare the observed spectra with predicted spectra or literature data to confirm the identity. [9][10]

-

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. [11]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. [12][13]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [12][13]Avoid contact with skin and eyes. [12]* Storage: Store in a tightly closed container in a cool, dry place. [13]

Conclusion

The determination of the molecular weight of this compound is a foundational but critical step in its scientific application. This technical guide has demonstrated that a robust characterization relies on a synergistic approach, primarily using mass spectrometry for definitive mass determination and NMR spectroscopy for structural elucidation. The distinct isotopic signature from the chlorine atom provides an invaluable internal validation point in mass spectrometry. By following these self-validating protocols, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of their materials, thereby upholding the integrity of their subsequent research and development activities.

References

-

What Are the Analytical Methods for Molecular Weight Determination. MtoZ Biolabs. [Link]

-

Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Byjus. [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]

-

Determination of Molecular Weight. University of Southern Mississippi. [Link]

-

Chemical Properties of Benzene, 1-methyl-4-nitro- (CAS 99-99-0). Cheméo. [Link]

-

p-Nitro toluene, 98%. Otto Chemie Pvt. Ltd.. [Link]

-

4-NITROTOLUENE. Loba Chemie. [Link]

-

This compound (C10H10ClNO2). PubChemLite. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.. [Link]

-

N-(4-CHLOROPHENYL)-3-OXOBUTANAMIDE | CAS 101-92-8. Matrix Fine Chemicals. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Butanamide, N-(3-chlorophenyl)-3-oxo-. SIELC Technologies. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. [Link]

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Archimer. [Link]

-

Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. ResearchGate. [Link]

-

Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

-

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. MDPI. [Link]

-

Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Physics @ Manasagangotri. [Link]

-

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

Sources

- 1. N-(4-CHLOROPHENYL)-3-OXOBUTANAMIDE | CAS 101-92-8 [matrix-fine-chemicals.com]

- 2. 2415-87-4|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C10H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. uomphysics.net [uomphysics.net]

- 11. This compound | 2415-87-4 [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. aksci.com [aksci.com]

An In-depth Technical Guide to N-(3-Chlorophenyl)-3-oxobutanamide and its Structural Analogues: Synthesis, Characterization, and Biological Significance

This technical guide provides a comprehensive overview of N-(3-Chlorophenyl)-3-oxobutanamide and its structural analogues, a class of compounds demonstrating significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structural elucidation, and biological evaluation of these molecules. The content herein is curated to foster a deeper understanding of their structure-activity relationships and to provide practical, field-proven methodologies for their study.

Introduction: The Versatile N-Aryl-β-ketoamide Scaffold

N-aryl-β-ketoamides, such as this compound, represent a privileged scaffold in organic and medicinal chemistry. The core structure, characterized by an aromatic ring linked to a β-ketoamide moiety, offers a unique combination of hydrogen bonding capabilities, lipophilicity, and synthetic accessibility. This versatility has led to the exploration of these compounds in various applications, from precursors in pigment synthesis to promising candidates in drug discovery.[1] The inherent reactivity of the β-ketoamide group allows for a wide range of chemical transformations, making it an attractive starting point for the synthesis of diverse heterocyclic systems.[2]

The biological significance of this scaffold is particularly noteworthy, with numerous derivatives exhibiting a broad spectrum of activities, including antibacterial and anticancer properties.[3] The nature and position of substituents on the N-aryl ring, as well as modifications to the butanamide chain, have been shown to profoundly influence the biological potency and selectivity of these compounds.[3] This guide will delve into the synthetic strategies for accessing this compound and its analogues, the analytical techniques for their characterization, and a detailed examination of their promising biological activities.

Synthetic Strategies: Accessing the N-Aryl-β-ketoamide Core

The synthesis of this compound and its analogues primarily relies on the formation of the amide bond between a substituted aniline and a β-ketoester or its equivalent. Two principal methods have proven to be effective and are detailed below.

Acetoacetylation using Diketene

A common and efficient method for the synthesis of acetoacetanilides involves the reaction of an aniline with diketene. This reaction is typically straightforward and provides good yields of the desired product.

Experimental Protocol: General Procedure for Acetoacetylation of Substituted Anilines with Diketene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the substituted aniline (1.0 equivalent) in a suitable solvent such as toluene or acetic acid.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add diketene (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid by vacuum filtration and wash with cold solvent.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure N-aryl-3-oxobutanamide.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of N-aryl-3-oxobutanamides via diketene.

Condensation of Anilines with β-Ketoesters

An alternative and widely used method involves the direct condensation of a substituted aniline with a β-ketoester, such as ethyl acetoacetate. This reaction is typically carried out at elevated temperatures, often with catalytic amounts of acid or a dehydrating agent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1.0 equivalent), ethyl acetoacetate (1.2 equivalents), and a high-boiling solvent such as xylene or toluene.

-

Catalyst Addition (Optional): A catalytic amount of an acid, such as p-toluenesulfonic acid, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.[1]

Structural Analogues of this compound

The versatility of the N-aryl-β-ketoamide scaffold allows for the synthesis of a wide array of structural analogues. Modifications can be introduced at several positions to probe structure-activity relationships and optimize biological activity.

Key Areas for Structural Modification:

-

Substitution on the Phenyl Ring: Introducing different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on the phenyl ring can significantly impact the electronic and steric properties of the molecule.

-

Modification of the Butanamide Chain: Alterations to the 3-oxobutanamide moiety, such as substitution at the C2 or C4 positions, can influence the compound's reactivity and interaction with biological targets.

Table 1: Examples of this compound Structural Analogues

| Compound Name | Structure | Key Modifications |

| N-(3-Chloro-2-methylphenyl)-3-oxobutanamide | Introduction of a methyl group at the C2 position of the phenyl ring.[4][5][6] | |

| N-(3-Chloro-4-fluorophenyl)-3-oxobutanamide | Addition of a fluorine atom at the C4 position of the phenyl ring.[7] | |

| N-(2,4-Dichlorophenyl)-3-oxobutanamide | Introduction of a second chlorine atom at the C4 position of the phenyl ring.[8][9] |

Physicochemical and Spectroscopic Characterization

The unambiguous structural elucidation of this compound and its analogues is crucial for understanding their properties and biological activities. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of these compounds.[5][10]

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the protons in the molecule. Key signals include the aromatic protons on the phenyl ring (typically in the range of 7-8 ppm), the methylene protons of the butanamide chain (around 3.5 ppm), the methyl protons (around 2.3 ppm), and the amide N-H proton (a broad singlet, typically > 8 ppm).

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Characteristic signals include the two carbonyl carbons (amide and ketone, typically in the range of 165-205 ppm), the aromatic carbons, and the carbons of the butanamide chain.

It is important to note the potential for keto-enol tautomerism in β-dicarbonyl compounds, which can lead to the appearance of two sets of signals in the NMR spectra. The ratio of the tautomers is influenced by the solvent, temperature, and concentration.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. Electron Ionization (EI) is a common technique used for these molecules. The molecular ion peak (M+) will correspond to the molecular weight of the compound. The fragmentation pattern can provide further structural information.[11][12]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for understanding the precise conformation of the molecule and its packing in the crystal lattice.

Diagram of Characterization Workflow

Caption: Workflow for the structural characterization of N-aryl-3-oxobutanamides.

Biological Activities and Potential Applications

N-aryl-3-oxobutanamide derivatives have garnered significant interest due to their diverse biological activities, particularly as antibacterial and anticancer agents.

Antibacterial Activity

Several studies have demonstrated the potential of N-aryl-3-oxobutanamides as antibacterial agents, especially against Gram-positive bacteria.[13] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes.[14][15] Structure-activity relationship studies have shown that the nature and position of substituents on the aryl ring are critical for antibacterial potency.[3]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[15][16][17][18][19]

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[16][17][18][19]

Anticancer Activity

Derivatives of N-aryl-3-oxobutanamide have also shown promising anticancer activity against various cancer cell lines.[20][21][22][23] The cytotoxic effects are often evaluated using in vitro cell viability assays.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[13][24][25][26][27]

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13][24][25][26][27]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Emerging evidence suggests that some small molecule inhibitors with structural similarities to N-aryl-amides may exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[2][14][24][25][26][28] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition

Caption: Proposed mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway by N-aryl-3-oxobutanamide analogues.

Conclusion and Future Perspectives

This compound and its structural analogues represent a promising class of compounds with significant potential for the development of novel therapeutic agents. Their synthetic accessibility and the tunability of their biological activities through structural modification make them an attractive area for further research. This guide has provided a comprehensive overview of the current state of knowledge, from synthetic methodologies and characterization techniques to their biological evaluation and potential mechanisms of action.

Future research in this area should focus on the synthesis and evaluation of a broader range of analogues to further elucidate the structure-activity relationships for both antibacterial and anticancer activities. More in-depth mechanistic studies are also warranted to identify the specific molecular targets of these compounds and to validate their proposed mechanisms of action. The insights gained from such studies will be invaluable for the rational design and development of more potent and selective drug candidates based on the N-aryl-β-ketoamide scaffold.

References

-

MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

- Design, synthesis, and biological evaluation of halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: discovery of an isoform-selective small molecule phospholipase D2 inhibitor. (2011). Journal of Medicinal Chemistry, 54(17), 6084-6095.

- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., & El-Azab, A. S. (2021). Anti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells.

-

PI3K/AKT/mTOR pathway. (n.d.). In Wikipedia. Retrieved from [Link]

- Wright, G. E., & Brown, N. C. (1990). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Antimicrobial Agents and Chemotherapy, 34(3), 447-452.

- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Linfield, W. M., Micich, T. J., Montville, T. J., Simon, J. R., Murray, E. B., & Bistline, R. G., Jr. (1983). Antibacterially active substituted anilides of carboxylic and sulfonic acids. Journal of Medicinal Chemistry, 26(12), 1741–1746.

- MTT (Assay protocol). (2023). Protocols.io.

- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Mohareb, R. M., Sherif, S. M., Wardakhan, W. W., & Abouzied, A. S. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. Open Access Library Journal, 1, 1-16.

- El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2012). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. Medicinal Chemistry Research, 21(9), 2377-2388.

- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.

- PI3K-AKT Signaling Pathway. (n.d.).

-

MIC (Broth Microdilution) Testing. (2020, July 27). [Video]. YouTube. [Link]

- 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). American Journal of Heterocyclic Chemistry, 7(2), 26-32.

- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.).

- Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2011). Arabian Journal of Chemistry.

- N-(3-chloro-2-methylphenyl)-3-oxobutanamide (C11H12ClNO2). (n.d.). PubChemLite.

- Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2011).

- Guillon, J., Grellier, P., Labaëd, A., Sonnet, P., Léger, J. M., Dallemagne, P., & Rault, S. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. ChemMedChem, 6(7), 1300–1309.

- El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., & Yoo, K. H. (2022). Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. ChemistrySelect, 7(20), e202201138.

- Tian, G., & Long, S. (2023). data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydro- pyridine-3-carboxamide.

- N-(3-chloro-2-methylphenyl)-3-oxobutanamide. (n.d.). Santa Cruz Biotechnology.

- A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Deriv

- Al-Omary, F. A., Al-Ghorbani, M., Sarheed, O., Rasheed, S., Al-Salahi, R., & Al-Obaid, A. M. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5258.

- Hamzaçebi, M. Ç., Rollas, S., Küçükgüzel, Ş. G., & Koçyiğit-Kaymakçıoğlu, B. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(12), 188-194.

- challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide. (n.d.). BenchChem.

- N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. (2018). SIELC Technologies.

- An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History. (n.d.). BenchChem.

- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). SN Applied Sciences, 5(6), 166.

- N-[(2,4-dichlorophenyl)methyl]-N-methyl-3-oxobutanamide. (n.d.). ChemicalBook.

- Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. (n.d.).

- Synthesis and characterization of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. (2006). Physics @ Manasagangotri.

- The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). (n.d.).

- Synthesis and characterization of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). (n.d.). Physics @ Manasagangotri.

- Mass Spectrometry: Fragmentation P

- N-(2,4-Dichlorophenyl)benzamide. (n.d.).

- Diketene. (1945). Chemical Reviews, 37(3), 429-514.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - N-(3-chloro-2-methylphenyl)-3-oxobutanamide (C11H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. atcc.org [atcc.org]

- 10. scispace.com [scispace.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. worthe-it.co.za [worthe-it.co.za]

- 18. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]